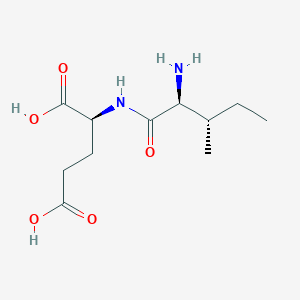

1-Isobutyl-3-piperidinamine

Overview

Description

Synthesis Analysis

Piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine-containing compounds is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a focus of recent research .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The exact reactions involving 1-Isobutyl-3-piperidinamine are not specified in the search results.Scientific Research Applications

Role in Cytochrome P450 Enzyme Inhibition

1-Isobutyl-3-piperidinamine, similar to other piperidine derivatives, has been investigated for its potential role in inhibiting cytochrome P450 (CYP) isoforms. Cytochrome P450 enzymes are crucial for the metabolism of many drugs, and their inhibition can provide insights into drug-drug interactions and metabolism-based therapeutic strategies. Studies have highlighted the importance of identifying selective inhibitors for specific CYP isoforms to better predict potential drug interactions and enhance drug efficacy (Khojasteh et al., 2011).

Contribution to Piperazine Derivatives' Research

Piperazine and its derivatives, including 1-Isobutyl-3-piperidinamine, have been the focus of extensive research due to their wide range of therapeutic uses. These compounds have been explored for their potential in treating conditions such as psychiatric disorders, cardiovascular diseases, and various infections. The structural modifications to the piperazine nucleus, like that in 1-Isobutyl-3-piperidinamine, can significantly alter the medicinal properties of these molecules, leading to the discovery of new therapeutic agents (Rathi et al., 2016).

Insights into Sulfonamide Inhibition

Research on sulfonamide inhibitors, which include structures analogous to 1-Isobutyl-3-piperidinamine, provides valuable information on their use as antibacterial and antiviral agents. These studies highlight the versatility of sulfonamide compounds in treating a variety of infections and their potential for development into novel therapeutic agents (Gulcin & Taslimi, 2018).

Advancements in Polymer Science

The incorporation of 1-Isobutyl-3-piperidinamine and similar compounds into polymers has been investigated to enhance the properties of materials derived from renewable resources. These studies aim to develop high-performance, biodegradable polymers with specific optical and mechanical characteristics suitable for various industrial applications (Fenouillot et al., 2010).

Exploration in Anticonvulsant Therapies

Piperine derivatives, closely related to 1-Isobutyl-3-piperidinamine, have been reviewed for their anticonvulsant properties. These compounds show promise in modulating seizure patterns and offer a basis for the development of new antiepileptic drugs. Their unique chemical structure provides a novel approach to treating epilepsy and related neurological conditions (Pei, 1983).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on these areas.

Mechanism of Action

Target of Action

It is structurally similar to icaridin, also known as picaridin . Icaridin is a member of the piperidine chemical family and is commonly used as a topically-applied insect repellent . It is presumed that piperidine compounds interact with the olfactory system of insects .

Mode of Action

Based on its structural similarity to icaridin, it is presumed to interact with the olfactory system of insects, specifically odorant receptors (ors) that need a common co-receptor (orco), and ionotropic receptors (ir) . This interaction leads to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Given its presumed mode of action, it likely impacts the olfactory signaling pathways in insects .

Pharmacokinetics

The chemspider database provides some physicochemical properties of the compound, such as a predicted log octanol-water partition coefficient (log kow) of 125 , which could influence its bioavailability and distribution.

Result of Action

Based on its structural similarity to icaridin, it is likely to act as a repellent, disrupting the ability of insects to recognize host cues .

properties

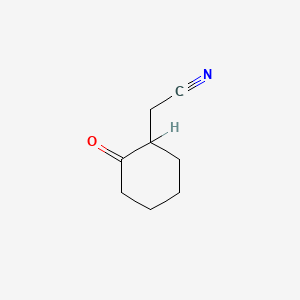

IUPAC Name |

1-(2-methylpropyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-11-5-3-4-9(10)7-11/h8-9H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTSQUOZOCHWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpropyl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)

![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)